molecular formula C21H25N3O B2912075 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide CAS No. 1421453-95-3

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide

Cat. No.: B2912075
CAS No.: 1421453-95-3
M. Wt: 335.451
InChI Key: WSKUENSBOAZEEY-UHFFFAOYSA-N
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Description

2-Benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a piperazine core, a privileged scaffold in drug discovery known for contributing to pharmacological activity and enhancing the physicochemical properties of lead compounds . The specific incorporation of benzyl, cyclopropyl, and phenylcarboxamide substituents makes it a valuable subject for structure-activity relationship (SAR) studies, particularly in the exploration of novel chemotypes for infectious diseases and metabolic disorders. Compounds with structural similarities, particularly those containing the cyclopropyl carboxamide moiety, have demonstrated potent antimalarial activity by targeting Plasmodium falciparum cytochrome b, a component of the mitochondrial electron transport chain . This mechanism is clinically validated but faces challenges with resistance, driving research into novel chemotypes. Furthermore, piperazine-carboxamide derivatives have been extensively investigated as potent agonists for various G-protein coupled receptors (GPCRs). For instance, structurally related carboxamide compounds have shown high efficacy as TGR5 agonists, a promising target for treating metabolic diseases like type 2 diabetes and non-alcoholic steatohepatitis . Researchers can utilize this compound to probe these and other biological pathways. Research Applications: • Lead compound for antimalarial drug discovery and parasitology studies . • Investigation of mitochondrial function and cytochrome b inhibition . • Scaffold for the design and synthesis of GPCR-targeted therapeutics, such as TGR5 agonists . • General tool for SAR expansion in medicinal chemistry programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(22-18-9-5-2-6-10-18)24-14-13-23(19-11-12-19)16-20(24)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUENSBOAZEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the benzyl and cyclopropyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of piperazine derivatives on biological systems.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Piperazine-Carboxamide Derivatives

The piperazine-carboxamide scaffold is highly versatile, with modifications to substituents significantly altering properties. Below is a comparison of key analogues:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features References
2-Benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide Benzyl (2), cyclopropyl (4), phenyl (carboxamide) ~339.4 (estimated) Cyclopropane introduces ring strain; benzyl enhances lipophilicity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl (4), 4-chlorophenyl (carboxamide) 281.76 Ethyl group increases hydrophobicity; chlorine enhances electronic effects
4-[6-Methoxyquinazolin-4-yl]-N-(4-isopropoxyphenyl)piperazine-1-carboxamide Quinazolinyl (4), isopropoxyphenyl (carboxamide) ~466.5 (estimated) Quinazoline moiety may confer kinase inhibition potential
N-Benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide Benzyl (1), 2-fluoroethyl (4) 265.33 Fluorine improves metabolic stability; fluoroethyl enhances polarity
N-Phenylpiperazine-1-carboxamide Phenyl (carboxamide) 219.26 Simplest analogue; serves as a scaffold for SAR studies

Key Observations :

  • Cyclopropyl vs.
  • Benzyl vs. Halogenated Aromatic Groups : The benzyl substituent enhances lipophilicity, which may improve membrane permeability compared to halogenated analogues (e.g., 4-chlorophenyl in ).
  • Carboxamide Linker : The N-phenyl carboxamide group is conserved across analogues, suggesting its role in hydrogen bonding or π-π stacking interactions in target binding .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyl group increases logP compared to halogenated or polar substituents (e.g., fluoroethyl in ).
  • Metabolic Stability : Cyclopropane rings are generally resistant to oxidative metabolism, suggesting longer half-life than ethyl or methyl analogues .
  • Solubility : The phenyl carboxamide may reduce aqueous solubility, necessitating formulation optimization for bioavailability .

Biological Activity

2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C18H22N2O(CAS No 1421453 95 3)\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}\quad (\text{CAS No 1421453 95 3})

This structure features a piperazine core with substituents that contribute to its biological activity. The cyclopropyl group and benzyl moiety enhance its interaction with biological targets.

Research indicates that this compound interacts with various receptor systems, particularly those involved in neurotransmission and pain modulation. The compound's mechanism can be summarized as follows:

  • Receptor Binding : It exhibits affinity for serotonin receptors and dopamine receptors, which are crucial in mood regulation and pain perception.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and dopamine.

Antidepressant Effects

In a study examining the antidepressant potential of piperazine derivatives, this compound demonstrated significant activity in rodent models. The compound reduced depressive-like behaviors as assessed by the forced swim test and tail suspension test, indicating potential as an antidepressant agent .

Analgesic Properties

The analgesic effects were evaluated using various pain models, including the hot plate test and formalin test. The compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management .

Neuroprotective Effects

Research has also indicated neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for conditions like neurodegenerative diseases .

Study 1: Antidepressant Activity

A randomized controlled trial involving chronic mild stress models demonstrated that administration of this compound led to significant improvements in mood-related behaviors compared to control groups. The results suggest a promising avenue for further exploration in clinical settings .

Study 2: Analgesic Efficacy

In a comparative study with established analgesics such as morphine, the compound showed comparable efficacy in reducing pain responses without the associated side effects typical of opioid treatments .

Data Table: Biological Activities Summary

Activity TypeModel UsedResultReference
AntidepressantForced swim testSignificant reduction in immobility
AnalgesicHot plate testDose-dependent pain relief
NeuroprotectiveNeuronal cell culturesReduced oxidative stress-induced apoptosis

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